

Application Notes and Protocols for Cell Viability Assay Using Deltarasin Hydrochloride

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Compound of Interest		
Compound Name:	Deltarasin hydrochloride	
Cat. No.:	B560145	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

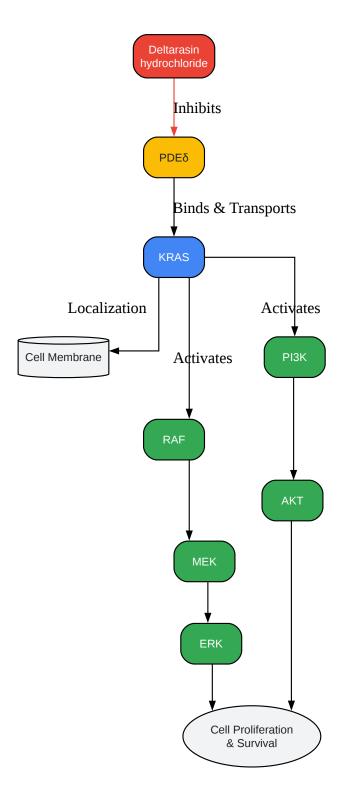
Deltarasin hydrochloride is a potent and specific small-molecule inhibitor of the interaction between farnesylated-KRAS and phosphodiesterase-δ (PDEδ).[1][2][3][4][5][6] This interaction is crucial for the proper localization of KRAS to the cell membrane, a prerequisite for its signaling activity.[4][7] By binding to a hydrophobic pocket on PDEδ, Deltarasin disrupts this transport mechanism, leading to the mislocalization of KRAS and subsequent inhibition of downstream oncogenic signaling pathways, such as the RAF/MEK/ERK and PI3K/AKT cascades.[1][2][8] This targeted disruption of KRAS signaling ultimately impairs cell growth and induces apoptosis in cancer cells harboring KRAS mutations, making Deltarasin a valuable tool for cancer research and drug development.[1][2][5][6]

These application notes provide a detailed protocol for assessing the effect of **Deltarasin hydrochloride** on cell viability using a standard colorimetric or fluorometric assay, such as the MTT or resazurin assay.

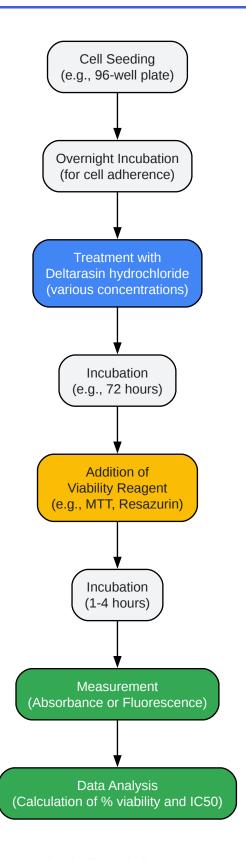
Mechanism of Action of Deltarasin

Deltarasin functions by targeting the protein-protein interaction between KRAS and its chaperone protein, PDE δ . This disruption leads to the inhibition of critical downstream signaling pathways involved in cell proliferation and survival.









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